molecular formula C21H23NO5 B13554747 N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine

Cat. No.: B13554747
M. Wt: 369.4 g/mol
InChI Key: DQCUWAFCSDXWRO-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is a derivative of threonine, an essential amino acid. This compound is often used in peptide synthesis due to its protective group, which helps in the formation of peptide bonds without unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine typically involves the protection of the amino group of L-threonine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. This is achieved using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane . The reaction is carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for purification .

Chemical Reactions Analysis

Types of Reactions

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is widely used in scientific research, particularly in:

Mechanism of Action

The primary function of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is to protect the amino group during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides .

Comparison with Similar Compounds

Similar Compounds

  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
  • N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan

Uniqueness

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-ethyl-L-threonine is unique due to the presence of the ethyl group on the threonine residue, which can influence the compound’s reactivity and the properties of the resulting peptides. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .

Properties

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

IUPAC Name

(2S,3R)-2-[ethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C21H23NO5/c1-3-22(19(13(2)23)20(24)25)21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19,23H,3,12H2,1-2H3,(H,24,25)/t13-,19+/m1/s1

InChI Key

DQCUWAFCSDXWRO-YJYMSZOUSA-N

Isomeric SMILES

CCN([C@@H]([C@@H](C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCN(C(C(C)O)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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